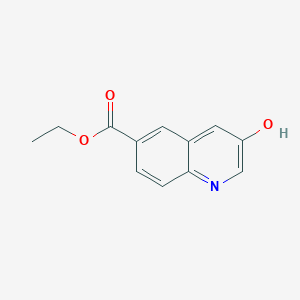

Ethyl 3-hydroxyquinoline-6-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 3-hydroxyquinoline-6-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)8-3-4-11-9(5-8)6-10(14)7-13-11/h3-7,14H,2H2,1H3 |

InChI Key |

ROZSIBIWBAHGFT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CN=C2C=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxyquinoline-6-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into different hydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 3-hydroxyquinoline-6-carboxylate has shown promising antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, research has demonstrated its efficacy against strains resistant to conventional antibiotics, making it a potential candidate for developing new antimicrobial agents.

Drug Synthesis Intermediate

This compound serves as an important intermediate in the synthesis of more complex pharmaceuticals. Its structural features allow for modifications that enhance the therapeutic properties of resultant drugs. A notable example includes its use in synthesizing quinoline derivatives that exhibit anti-inflammatory and analgesic activities.

Biochemical Research

Enzyme Inhibition Studies

this compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to interact with various enzymes makes it a valuable tool for understanding metabolic pathways and developing enzyme inhibitors that could serve as therapeutic agents.

Receptor Binding Studies

Research involving this compound has also focused on its binding affinity to specific receptors. By studying these interactions, scientists can gain insights into drug-receptor dynamics, which is crucial for designing effective drugs with minimal side effects.

Material Science Applications

Development of Coatings

In material science, this compound is explored for its potential in creating specialized coatings. These coatings can enhance the durability and resistance of materials to environmental factors, making them suitable for various industrial applications.

Polymer Chemistry

The compound's reactivity allows it to be incorporated into polymer matrices, leading to the development of advanced materials with tailored properties. For example, polymers modified with this compound have shown improved mechanical strength and thermal stability.

Agricultural Chemistry

Agrochemical Development

this compound is being investigated for its potential use in agrochemicals, particularly as a fungicide or herbicide. Its biological activity against plant pathogens suggests it could contribute to sustainable agricultural practices by reducing crop losses due to disease.

Case Studies

Mechanism of Action

The mechanism of action of ethyl 3-hydroxyquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives exhibit significant variability in properties based on substituent type, position, and electronic effects. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Physical Properties

*Inferred data due to lack of direct evidence.

Key Differences and Trends

Substituent Effects on Reactivity: Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance electrophilic substitution reactivity, as seen in Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate and Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate . These groups also increase thermal stability (e.g., boiling point >380°C in halogenated derivatives ).

Biological Activity: Halogenated derivatives (e.g., -Cl, -F) are prominent in antimicrobial research. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is cited in studies targeting bacterial and viral pathogens . Nitro-substituted quinolines, such as Ethyl 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, are explored for antiparasitic applications .

Synthetic Routes: Gould-Jacobs Reaction: Used for synthesizing Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate under reflux conditions . Multicomponent Reactions: Acetylenic esters and tetramethylthiourea are employed for derivatives like ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate .

Biological Activity

Ethyl 3-hydroxyquinoline-6-carboxylate is a compound belonging to the hydroxyquinoline class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

This compound can be synthesized using various methods involving the condensation of appropriate quinoline derivatives with ethyl esters. The compound features a hydroxyl group at the 3-position and a carboxylate at the 6-position, contributing to its unique biological profile.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance, studies have shown that compounds within the hydroxyquinoline family can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .

2. Anticancer Properties

The anticancer potential of this compound has been substantiated through in vitro studies. Compounds in this class have demonstrated cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and KB-V1 (oral cancer). The mechanism of action is believed to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

3. Antiviral Activity

Recent studies have suggested that derivatives of hydroxyquinoline can inhibit viral replication. This compound may possess similar properties, particularly against RNA viruses like influenza and coronaviruses, although further research is needed to confirm these effects .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes critical for pathogen survival and proliferation.

- Cell Cycle Arrest : In cancer cells, it can induce cell cycle arrest at the G2/M phase, leading to reduced proliferation .

- Apoptosis Induction : By increasing ROS levels, it triggers apoptotic pathways in malignant cells .

Study on Anticancer Activity

A study conducted on this compound demonstrated its efficacy in reducing cell viability in MCF-7 cells with an IC50 value of approximately 20 µM. Flow cytometry analysis revealed a significant increase in apoptotic cells after treatment, confirming its role as a potential anticancer agent .

Antimicrobial Efficacy

In another investigation, this compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL, showcasing its strong antimicrobial properties .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Biological Activity |

|---|---|---|

| This compound | Hydroxyl at C3, Carboxylate at C6 | Strong anticancer and antimicrobial properties |

| Ethyl 4-Hydroxyquinoline-3-Carboxylate | Hydroxyl at C4, Carboxylate at C3 | Primarily antibacterial activity |

| Ethyl 8-Methyl-4-Oxoquinoline-3-Carboxylate | Methyl at C8, Oxo at C4 | Notable antiviral activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.